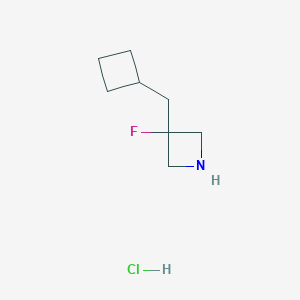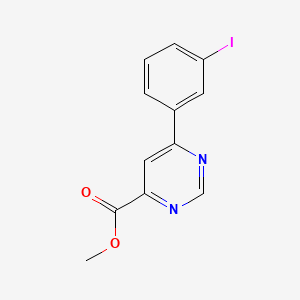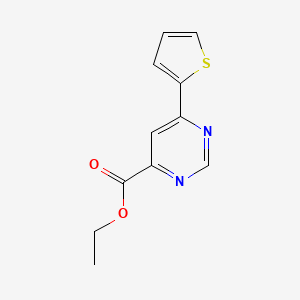
6-(Thiophène-2-yl)pyrimidine-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate, also known as ETPC, is an organic compound with a unique structure, consisting of two nitrogen atoms, two sulfur atoms, and four carbon atoms. It is a colorless, odorless, and slightly viscous liquid. ETPC has been widely studied due to its potential applications in medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du thiophène, y compris des composés comme le 6-(Thiophène-2-yl)pyrimidine-4-carboxylate d'éthyle, ont été étudiés pour leurs propriétés antimicrobiennes. Ils sont considérés comme des candidats potentiels pour le développement de nouveaux agents antimicrobiens en raison de leur efficacité contre une variété de souches microbiennes .
Utilisations analgésiques et anti-inflammatoires
Ces composés présentent également des activités analgésiques et anti-inflammatoires, ce qui les rend précieux dans la recherche de nouveaux médicaments contre la douleur et les anti-inflammatoires .
Propriétés antihypertensives
La recherche a indiqué que les dérivés du thiophène peuvent avoir des effets antihypertenseurs, ce qui pourrait être bénéfique dans le traitement de l'hypertension artérielle .
Activité antitumorale
Des preuves suggèrent que certains dérivés du thiophène peuvent posséder des propriétés antitumorales, offrant une voie potentielle pour la recherche sur le traitement du cancer .
Inhibition de la corrosion
Dans le domaine de la science des matériaux, ces composés sont explorés pour leur capacité à inhiber la corrosion des métaux, ce qui est crucial pour prolonger la durée de vie des composants métalliques dans diverses industries .
Fabrication de diodes électroluminescentes (DEL)
Les dérivés du thiophène sont utilisés dans la fabrication des DEL en raison de leurs propriétés semi-conductrices, contribuant aux avancées dans la technologie d'affichage .
Synthèse de dérivés de la pyrimidine polynucléaire
Le this compound peut être utilisé comme précurseur dans la synthèse de dérivés de la pyrimidine polynucléaire, qui présentent diverses activités pharmacologiques .
Développement de composés biologiquement actifs
Enfin, ces composés jouent un rôle important pour les chimistes médicaux dans le développement de composés avancés avec des effets biologiques divers, y compris des applications thérapeutiques potentielles .
Mécanisme D'action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their broad-spectrum biological activities .
Analyse Biochimique
Biochemical Properties
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial, antioxidant, and anticancer activities . The compound interacts with enzymes such as prolyl-4-hydroxylase, which is involved in collagen synthesis . Additionally, it has shown inhibitory effects on microbial enzymes, contributing to its antimicrobial properties .
Cellular Effects
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit cytotoxic activity against human lung cancer cell lines, indicating its potential as an anticancer agent . The compound affects cell signaling pathways by inhibiting specific kinases, leading to altered gene expression and reduced cell proliferation . Furthermore, its antioxidant properties help protect cells from oxidative stress, thereby maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as prolyl-4-hydroxylase, inhibiting their activity and thereby affecting collagen synthesis . Additionally, it interacts with microbial enzymes, disrupting their function and contributing to its antimicrobial properties . The compound also modulates gene expression by influencing transcription factors and signaling pathways, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate have been observed to change over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. Its degradation products may have different biological activities, which can influence long-term cellular effects . In in vitro studies, the compound has shown sustained cytotoxic activity against cancer cells, while in in vivo studies, its effects on cellular function have been consistent over time .
Dosage Effects in Animal Models
The effects of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This process results in the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its influence on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . It accumulates in specific tissues, where it exerts its biological effects. The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biological activity. Studies have shown that the compound accumulates in the cytoplasm and nucleus, where it modulates gene expression and cellular processes .
Propriétés
IUPAC Name |
ethyl 6-thiophen-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-6-8(12-7-13-9)10-4-3-5-16-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBBRGYKCMIAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



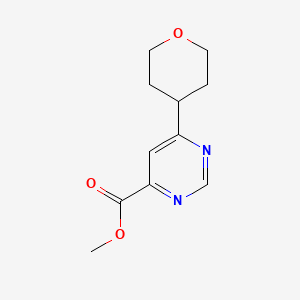

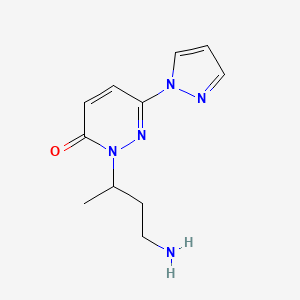
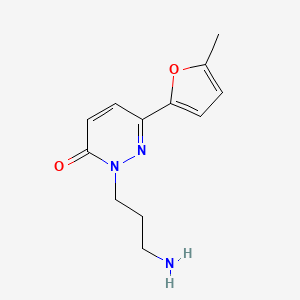
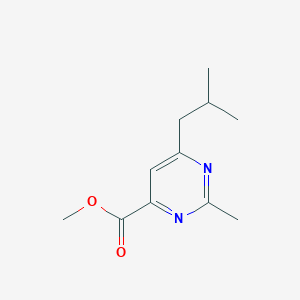
amine hydrochloride](/img/structure/B1484494.png)
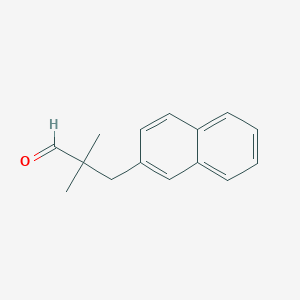
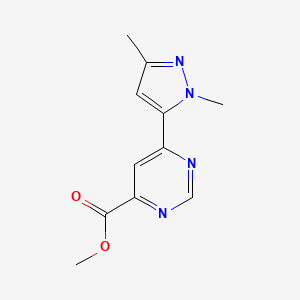
amine hydrochloride](/img/structure/B1484497.png)

amine hydrochloride](/img/structure/B1484502.png)
amine hydrochloride](/img/structure/B1484503.png)
